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Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878 Get Quote

Introduction

(1S,2S)-2-Aminocyclohexanol is a versatile chiral building block of significant interest in the

pharmaceutical industry. As a 1,2-amino alcohol, its rigid cyclohexane backbone and defined

stereochemistry make it an invaluable tool for asymmetric synthesis. The presence of both an

amine and a hydroxyl group allows for its incorporation into complex molecular architectures,

serving as a chiral auxiliary, a precursor to chiral ligands for asymmetric catalysis, and a key

structural motif in various biologically active molecules.[1][2] This document outlines its primary

applications in pharmaceutical synthesis, providing detailed protocols and quantitative data for

researchers and drug development professionals.

Application as a Chiral Auxiliary
One of the most powerful applications of (1S,2S)-2-Aminocyclohexanol is its use in the

formation of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily

incorporated into a synthesis to control the stereochemical outcome of a reaction.[3] After the

desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

(1S,2S)-2-Aminocyclohexanol is readily converted into a bicyclic oxazolidinone. This rigid

structure effectively shields one face of a tethered prochiral enolate, directing electrophilic

attack to the opposite face with high diastereoselectivity. This strategy is particularly effective

for asymmetric alkylation and aldol reactions, which are fundamental carbon-carbon bond-

forming reactions in drug synthesis.[4][5]
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General Workflow of a Chiral Auxiliary
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Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
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Application in the Synthesis of Oseltamivir
(Tamiflu®)
Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B

virus infections.[6][7] Its complex structure contains three stereocenters, making its

stereoselective synthesis a significant challenge. While the commercial synthesis often starts

from shikimic acid, numerous alternative routes have been developed to overcome reliance on

this natural source.[8]

Several of these synthetic strategies rely on the stereoselective introduction of nitrogen

functionalities onto a cyclohexene core. Chiral ligands derived from amino alcohols, including

structures analogous to (1S,2S)-2-Aminocyclohexanol, are instrumental in catalytic

asymmetric reactions like aziridination or aminohydroxylation to set the required

stereochemistry of the vicinal amino and hydroxyl groups found in Oseltamivir's core structure.

[6][9] For instance, the Trost synthesis of Oseltamivir utilizes a palladium-catalyzed asymmetric

allylic alkylation (Pd-AAA) to desymmetrize a meso starting material, installing a key amine

stereocenter with high enantioselectivity.[6]
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Key Synthetic Logic for Oseltamivir Core
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Caption: Logic for installing key stereocenters in Oseltamivir synthesis.
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Quantitative Data Summary
The effectiveness of (1S,2S)-2-Aminocyclohexanol and its derivatives in inducing

stereoselectivity is demonstrated by the high yields and diastereomeric or enantiomeric

excesses achieved in various reactions.

Reaction
Type

Auxiliary/Li
gand

Substrate Result Yield (%) Reference

Asymmetric

Aldol

Reaction

(1S,2R)-2-

aminocyclope

ntan-1-ol

derived

oxazolidinone

Various

Aldehydes
>99% de 70-80% [4]

Asymmetric

Alkylation

(1S,2R)-2-

aminocyclope

ntan-1-ol

derived

oxazolidinone

Propionyl

moiety
>99% de 85-95% [4]

Asymmetric

Aldol

Reaction

Prolinamide

from (1S,2S)-

diphenyl-2-

aminoethanol

Aliphatic

Aldehydes
>99% ee High [10]

Pd-AAA

Deracemizati

on

(R,R)-Ligand
Racemic

Lactone
96% ee 24% (initial) [6]

Note: Data for structurally similar auxiliaries are included to illustrate the general efficacy of this

class of compounds.[4][5]

Detailed Experimental Protocols
Protocol 1: Preparation of (4S,5S)-4,5-Cyclohexano-1,3-
oxazolidin-2-one Auxiliary
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This protocol describes the synthesis of a chiral oxazolidinone auxiliary from (1S,2S)-2-
Aminocyclohexanol, which can then be used for stereoselective reactions.

Materials:

(1S,2S)-2-Aminocyclohexanol

Triphosgene or Carbonyldiimidazole (CDI)

Triethylamine (Et₃N)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1S,2S)-2-
Aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes.

Alternatively, add CDI (1.1 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC

for the consumption of the starting material.

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate

gradient) to yield the pure oxazolidinone auxiliary.

Protocol 1: Oxazolidinone Synthesis Workflow

1. Dissolve Amino Alcohol
& Et3N in DCM

2. Cool to 0 °C

3. Add Phosgenating Agent
(e.g., CDI)

4. Stir 12-16h at RT

5. Quench with NaHCO3

6. Extract with DCM

7. Dry, Concentrate & Purify

Pure Oxazolidinone
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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